5-Methyl-4-nitro-2-furancarboxylic acid

Vue d'ensemble

Description

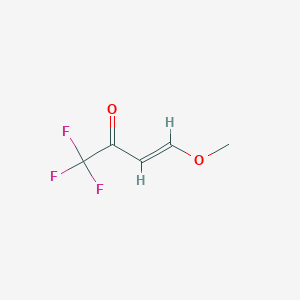

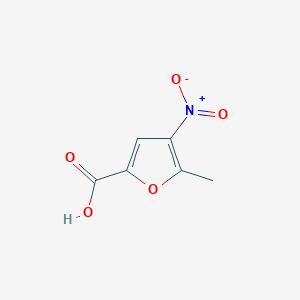

5-Methyl-4-nitro-2-furancarboxylic acid is an important substituted furoic acid with versatile applications . It is a yellow crystalline powder with a molecular weight of 157.08 g mol -1 and a density of 1.72 g cm -3 .

Synthesis Analysis

The synthesis of 5-Methyl-4-nitro-2-furancarboxylic acid can be achieved via the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature . Another synthesis method involves the reaction of 2-Furoic acid and 4-Methyl-2-nitroaniline .

Molecular Structure Analysis

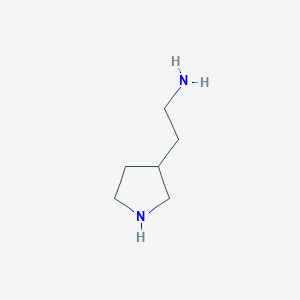

The molecular structure of 5-Methyl-4-nitro-2-furancarboxylic acid is represented by the formula C6H5NO5 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The chemical reactions of 5-Methyl-4-nitro-2-furancarboxylic acid involve the selective cleavage of the α-C–OH bonds in the furan ring under mild conditions . Another reaction involves the nitration of 2-(5-methyl-2-furyl)quinoxaline at C(4’). Oxidative splitting of the β-nitrofuryl group occurs at the C(4)–C(5) and C(5)–O bonds .

Physical And Chemical Properties Analysis

5-Methyl-4-nitro-2-furancarboxylic acid has a boiling point of 332.4 ℃ and a melting point of 185.00– 189.00 ℃ at 760 mm Hg . It is very soluble in water .

Applications De Recherche Scientifique

- Application : Researchers have developed a sustainable synthesis route for MFA from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA). This involves the direct cleavage of the C–OH bond in HMFA at ambient temperature using Pd/C catalysts. The process provides a high yield of 94.5% in tetrahydrofuran, contributing to green chemistry practices .

- Application : It serves as a precursor for various furan derivatives, which find applications in pharmaceuticals, agrochemicals, and materials. These derivatives can be synthesized by modifying the MFA structure, opening up avenues for diverse research and development .

- Application : MFA derivatives with nitro groups exhibit antimicrobial properties. Researchers explore their potential as novel antibiotics or antimicrobial agents. Understanding the structure-activity relationship is crucial for drug discovery .

- Application : Researchers investigate MFA-based polymers for applications such as drug delivery, coatings, and sensors. The functional groups in MFA allow for tailored material properties .

- Application : Researchers explore MFA derivatives as environmentally friendly solvents, replacing conventional organic solvents. These solvents have applications in extraction, catalysis, and chemical processes .

- Application : Scientists study MFA’s redox behavior, optical properties, and charge transfer processes. These studies contribute to understanding its potential in sensors, solar cells, and optoelectronic devices .

Green Synthesis of MFA

Platform Chemical for Furan Derivatives

Nitrofurans and Antibacterial Properties

Polymer Chemistry and Functional Materials

Bio-Based Solvents and Green Chemistry

Electrochemical and Photophysical Studies

Mécanisme D'action

Target of Action

5-Methyl-4-nitro-2-furancarboxylic acid (MFA) is a substituted furoic acid with versatile applications

Mode of Action

It is synthesized from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (hmfa) by the direct cleavage of the c–oh bond in hmfa . This process involves the strong adsorption of HMFA on the carbon support surfaces, most likely via their π–π interactions . The exact interaction of MFA with its biological targets remains to be elucidated.

Biochemical Pathways

The compound is synthesized from HMFA, a bio-renewable resource . This suggests that MFA and its derivatives could potentially interact with biochemical pathways related to furan metabolism.

Action Environment

The action of MFA could potentially be influenced by various environmental factors. For instance, the synthesis of MFA from HMFA is carried out at ambient temperature , suggesting that temperature could play a role in its action.

Orientations Futures

Propriétés

IUPAC Name |

5-methyl-4-nitrofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJRLXXVMGGAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3259972.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide](/img/structure/B3259996.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3260002.png)

![2-[2-[(4-Phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B3260050.png)